molecular formula C5H4BrNZn B3188527 2-Pyridylzinc bromide CAS No. 218777-23-2

2-Pyridylzinc bromide

Cat. No.: B3188527
CAS No.: 218777-23-2
M. Wt: 223.4 g/mol
InChI Key: ZQJYTTPJYLKTTI-UHFFFAOYSA-M
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Description

2-Pyridylzinc bromide is an organozinc compound with the chemical formula C5H4BrNZn. It is a white crystalline powder or solid that is highly reactive and sensitive to air and moisture. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds .

Mechanism of Action

Target of Action

2-Pyridylzinc bromide is an organozinc compound . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are carbon © and nitrogen (N) atoms in organic molecules, where it helps in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .

Mode of Action

The mode of action of this compound involves participating in redox reactions, nucleophilic substitution reactions, and reduction reactions . It is prepared via the direct insertion of active zinc into the corresponding bromopyridines . In this process, zinc metal acts as a reducing agent, replacing the bromine atom with a hydrogen atom in the 2-bromopyridine molecule .

Biochemical Pathways

This compound is involved in the synthesis of complex organic molecules . It participates in coupling reactions with a variety of different electrophiles, leading to the formation of the corresponding coupling products . This makes it a valuable tool in the construction of complex organic molecules, including those with heterocyclic structures .

Pharmacokinetics

It’s important to note that it reacts with water , which could influence its behavior in biological systems if it were to be used in such a context.

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of C-C and C-N bonds . This enables the synthesis of a wide range of complex organic molecules, including those with heterocyclic structures .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of water. It is sensitive to air and should be stored in a dry environment away from heat sources . It reacts with water , so it should be handled in an environment where moisture can be controlled. The reactions involving this compound are typically carried out under inert gas .

Biochemical Analysis

Biochemical Properties

2-Pyridylzinc bromide plays a role in biochemical reactions, particularly in the synthesis of complex organic molecules. It can participate in oxidation-reduction reactions, nucleophilic substitution reactions, and reduction reactions

Molecular Mechanism

It is known to be involved in the formation of carbon-carbon and carbon-nitrogen bonds

Preparation Methods

2-Pyridylzinc bromide is typically prepared by the reaction of 2-bromopyridine with zinc metal. The zinc metal acts as a reducing agent, replacing the bromine atom in the 2-bromopyridine molecule. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation . The compound is often supplied as a solution in tetrahydrofuran (THF) to stabilize it and facilitate its use in various reactions .

Chemical Reactions Analysis

2-Pyridylzinc bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halides, aldehydes, ketones, and other electrophilic compounds. The major products formed from these reactions are often complex organic molecules with new carbon-carbon or carbon-nitrogen bonds .

Scientific Research Applications

2-Pyridylzinc bromide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2-Pyridylzinc bromide is similar to other organozinc compounds, such as 3-Pyridylzinc bromide and 4-Pyridylzinc bromide. it is unique in its reactivity and the types of bonds it can form. Other similar compounds include:

This compound stands out due to its high reactivity and versatility in forming carbon-carbon and carbon-nitrogen bonds, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJYTTPJYLKTTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=N[C-]=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423473
Record name 2-Pyridylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218777-23-2
Record name 2-Pyridylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Pyridylzinc bromide
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Reactant of Route 6
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